2,3-Dimethylhex-5-ene-2,3-diol
Description
Chemical Structure:
2,3-Dimethylhex-5-ene-2,3-diol (C₈H₁₄O₂) is a branched diol featuring hydroxyl groups at positions 2 and 3 of a six-carbon chain, with methyl substituents at these positions and a double bond at position 5. Its IUPAC name reflects the structural features:
- Hex-5-ene backbone: A six-carbon chain with a terminal double bond (C5–C6).
- Diol groups: Hydroxyl (-OH) groups at C2 and C3.
- Methyl substituents: Two methyl (-CH₃) groups attached to C2 and C3.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2,3-dimethylhex-5-ene-2,3-diol |
InChI |
InChI=1S/C8H16O2/c1-5-6-8(4,10)7(2,3)9/h5,9-10H,1,6H2,2-4H3 |
InChI Key |
SNJAKWDPQBWXFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(CC=C)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics :
- Molecular weight : 146.19 g/mol.
- Reactivity : The vicinal diol structure and adjacent methyl groups create steric hindrance, influencing its participation in oxidation, acetylation, or cyclization reactions. The double bond may undergo addition or polymerization reactions.
- Applications: Potential use in polymer synthesis (e.g., polyesters) or as a chiral building block in organic synthesis due to its stereogenic centers.
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous diols, emphasizing structural features, physical properties, and reactivity.
Table 1: Structural and Functional Comparison
Structural and Spectral Analysis
Steric Effects :
The methyl groups in 2,3-Dimethylhex-5-ene-2,3-diol increase steric hindrance compared to unsubstituted analogs like butan-2,3-diol. This reduces its reactivity in nucleophilic substitutions but may enhance stability in acidic conditions.NMR Signatures :
- Butan-2,3-diol : Hydroxyl protons appear as broad singlets (~δ 1.5–2.5 ppm), while methylenic protons resonate near δ 3.6–4.0 ppm .
- 2,3-Diphenylbutane-2,3-diol : Methyl groups appear as singlets (δ 1.39–1.46 ppm), with aromatic protons at δ 7.06–7.60 ppm .
- 2,3-Dimethylhex-5-ene-2,3-diol : Expected singlet for methyl groups (δ ~1.2–1.5 ppm) and olefinic protons (δ ~5.0–5.5 ppm).
- This may facilitate photochemical reactions or Diels-Alder cycloadditions.
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